molecular formula C6H7FN2O2S B1291112 3-Amino-4-fluorobenzenesulfonamide CAS No. 1017448-36-0

3-Amino-4-fluorobenzenesulfonamide

Cat. No. B1291112
CAS RN: 1017448-36-0
M. Wt: 190.2 g/mol
InChI Key: VNVFOYIKSYHSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C6H7FN2O2S . It is a white to beige crystalline solid. The compound is soluble in water, methanol, and dimethylsulfoxide.


Molecular Structure Analysis

The molecular weight of 3-Amino-4-fluorobenzenesulfonamide is 190.2 g/mol . The InChI code is 1S/C6H7FN2O2S/c7-5-2-1-4 (3-6 (5)8)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) and the InChI key is VNVFOYIKSYHSDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Amino-4-fluorobenzenesulfonamide has a molecular weight of 190.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Direct Fluorination and Amination of (Hetero)aromatic C–H Bonds

3-Amino-4-fluorobenzenesulfonamide: is utilized in the direct fluorination and amination of (hetero)aromatic C–H bonds. This process is crucial for the synthesis of various aromatic compounds that have applications in pharmaceuticals and agrochemicals. The ability to directly introduce fluorine or an amino group into aromatic systems allows for the creation of compounds with enhanced biological activity and stability .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

3-amino-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-2-1-4(3-6(5)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVFOYIKSYHSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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